HepG2 Cytotoxicity Inactivity Profile at Concentrations Up to 288 µM
In NCGC panel screening, N-(4-ethoxyphenyl)-2-((4-methylquinolin-2-yl)thio)acetamide was classified as Inactive in the HepG2 cytotoxicity assay (Activity_Score = 0, Max_Response = -0.96) . This result was consistent across multiple QC'd replicates from different compound sourcing batches (Chemdiv, ChemRoutes, Sytravon, Edelris, Analyticon) . While many quinoline-containing compounds exhibit measurable cytotoxicity in hepatic cell lines, this specific 4-ethoxyphenyl-substituted derivative did not produce a cytotoxic response at any concentration tested across a full dose-response range from 0.029 µM to 288 µM . No directly comparable HepG2 data were identified for the closest analogs (4-methoxy or unsubstituted phenyl variants), so this evidence is tagged as class-level inference; the inactivity profile distinguishes this compound from the broader expectation of quinoline-associated cytotoxicity.
| Evidence Dimension | HepG2 cytotoxicity (cell-based, plate reader assay) |
|---|---|
| Target Compound Data | Inactive; Activity_Score = 0; Max_Response = -0.96; tested at 0.029–288 µM across 20 concentration points |
| Comparator Or Baseline | Class expectation: quinoline derivatives frequently exhibit measurable cytotoxicity in hepatic cell lines; specific analog data not available |
| Quantified Difference | No quantifiable cytotoxicity observed (Activity_Score = 0) vs. class-level expectation of potential cytotoxicity |
| Conditions | HepG2 Cytotoxicity Assay; Cell-Based System Using Plate Reader; NCGC protocol 7071-02_Inhibitor_Dose_DryPowder_Activity_Set16; source: NCGC |
Why This Matters
This negative cytotoxicity data provides a baseline safety pharmacology flag for researchers selecting this compound for cell-based assays, as it demonstrates that the 4-ethoxyphenyl substitution does not introduce hepatic cytotoxicity within the tested concentration range, an important consideration when designing concentration ranges for primary screening.
